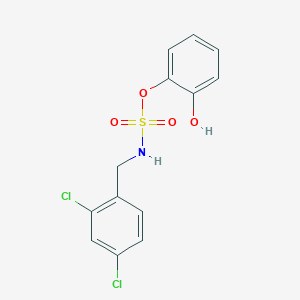

N-(2,4-dichlorobenzyl)2-hydroxyphenylsulfamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dichlorobenzyl)2-hydroxyphenylsulfamate is a chemical compound with the molecular formula C13H11Cl2NO4S . It is available for purchase from various chemical suppliers.

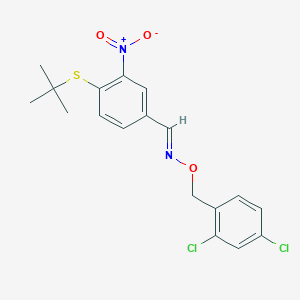

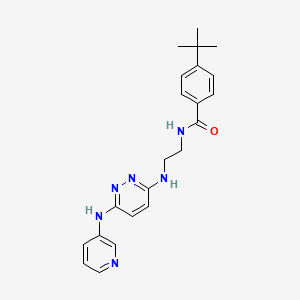

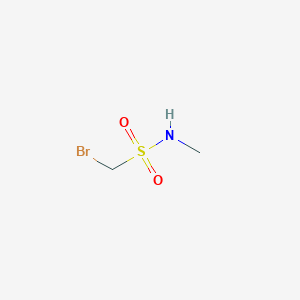

Molecular Structure Analysis

The molecular structure of N-(2,4-dichlorobenzyl)2-hydroxyphenylsulfamate can be found in databases like PubChem . It is represented by the molecular formula C13H11Cl2NO4S .Physical And Chemical Properties Analysis

The physical and chemical properties of N-(2,4-dichlorobenzyl)2-hydroxyphenylsulfamate, such as its melting point, boiling point, and density, can be found in chemical databases .Scientific Research Applications

- In Vitro Antitumor Activity : These complexes were evaluated against three human cancer cell lines (MCF-7, NCI-H460, and HepG2) using the CCK8 method. Remarkably, they exhibited high antitumor activity .

- Method : 2-hydroxyphenyl N-[(2,4-dichlorophenyl)methyl]sulfamate has been used in a four-component reaction to synthesize dihydropyrano [2,3-c]pyrazoles. This reaction occurs at room temperature under solvent-free conditions .

- Role : The compound can serve as a reactive side group for functionalizing (meth)acrylate polymers. By binding it to monomers and polymerizing, researchers can create polymers with planned pendant reactive groups .

- Biological Evaluation : These analogs may exhibit interesting biological activities, making them relevant for further study .

- Method : 2,4-DCBN (2,4-dichlorobenzonitrile) has been synthesized by direct ammoxidation of 2,4-dichlorobenzyl chloride. This method provides a novel route for obtaining 2,5-DCBN as well .

Anticancer Activity

Synthesis of Dihydropyrano [2,3-c]pyrazoles

Functionalization of (Meth)Acrylates

Insecticidal and Antibiotic Analogs

Synthesis of 2,4-Dichlorobenzonitriles

properties

IUPAC Name |

(2-hydroxyphenyl) N-[(2,4-dichlorophenyl)methyl]sulfamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO4S/c14-10-6-5-9(11(15)7-10)8-16-21(18,19)20-13-4-2-1-3-12(13)17/h1-7,16-17H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJAFICBAKACMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)OS(=O)(=O)NCC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dichlorobenzyl)2-hydroxyphenylsulfamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2R,4S)-2-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2381591.png)

![2,5-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2381593.png)

![3-[(3-fluorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine](/img/structure/B2381598.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2381599.png)

![N-(1-cyanocyclopentyl)-2-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2381600.png)

![2-((tert-Butoxycarbonyl)amino)-2-(spiro[3.3]heptan-2-yl)acetic acid](/img/structure/B2381606.png)

![3-[2-(4-methoxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B2381611.png)

![[4-(Aminomethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]-(6-methyl-3,4-dihydro-2H-chromen-2-yl)methanone;hydrochloride](/img/structure/B2381613.png)